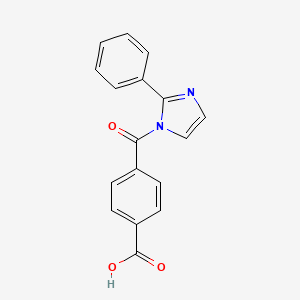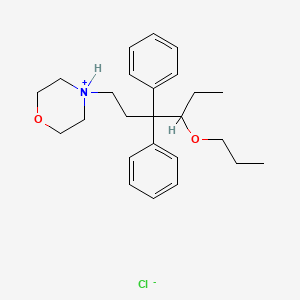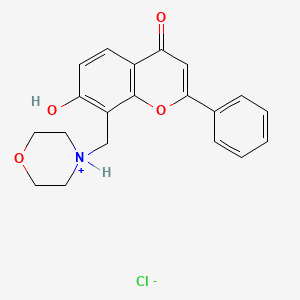
7-Hydroxy-8-morpholinomethylflavone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-8-morpholinomethylflavone hydrochloride is a synthetic flavonoid derivative Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-8-morpholinomethylflavone hydrochloride typically involves the following steps:
Aminomethylation: The starting material, 7-hydroxyflavone, undergoes aminomethylation with morpholine in the presence of formaldehyde to introduce the morpholinomethyl group at the 8-position.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic route described above. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-Hydroxy-8-morpholinomethylflavone hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The morpholinomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of 7-keto-8-morpholinomethylflavone.
Reduction: Formation of 7-hydroxy-8-morpholinomethyldihydroflavone.
Substitution: Formation of various substituted flavone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-8-morpholinomethylflavone hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: Studied for its potential effects on cellular processes, including apoptosis and cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to modulate various biological targets.
Wirkmechanismus
The mechanism of action of 7-Hydroxy-8-morpholinomethylflavone hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyl group at the 7-position and the morpholinomethyl group at the 8-position play crucial roles in its biological activity. The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxyflavone: The parent compound, known for its antioxidant and anti-inflammatory properties.
8-Morpholinomethylflavone: Lacks the hydroxyl group at the 7-position but retains the morpholinomethyl group.
7,8-Dihydroxyflavone: Contains hydroxyl groups at both the 7- and 8-positions, known for its neuroprotective effects.
Uniqueness
7-Hydroxy-8-morpholinomethylflavone hydrochloride is unique due to the presence of both the hydroxyl group at the 7-position and the morpholinomethyl group at the 8-position. This combination enhances its potential biological activity and makes it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
67238-86-2 |
|---|---|
Molekularformel |
C20H20ClNO4 |
Molekulargewicht |
373.8 g/mol |
IUPAC-Name |
7-hydroxy-8-(morpholin-4-ium-4-ylmethyl)-2-phenylchromen-4-one;chloride |
InChI |
InChI=1S/C20H19NO4.ClH/c22-17-7-6-15-18(23)12-19(14-4-2-1-3-5-14)25-20(15)16(17)13-21-8-10-24-11-9-21;/h1-7,12,22H,8-11,13H2;1H |
InChI-Schlüssel |
CQRQJCHIVKLWSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC[NH+]1CC2=C(C=CC3=C2OC(=CC3=O)C4=CC=CC=C4)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


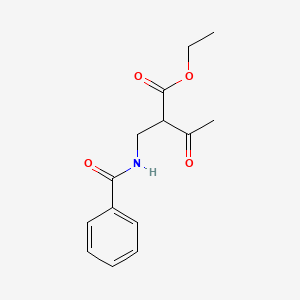

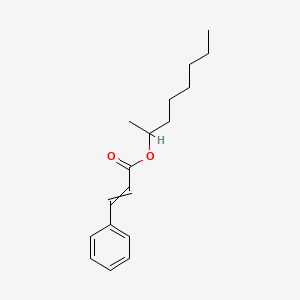
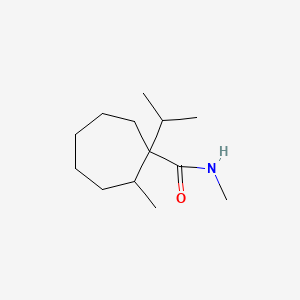
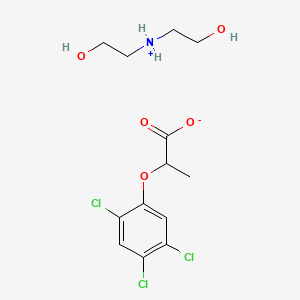

![2-[(6-Pentylundecan-6-yl)oxy]ethan-1-ol](/img/structure/B13766259.png)
![Benzenesulfonic acid, 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichloro-, monosodium salt](/img/structure/B13766266.png)
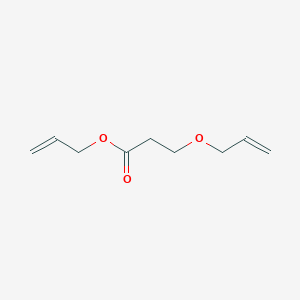
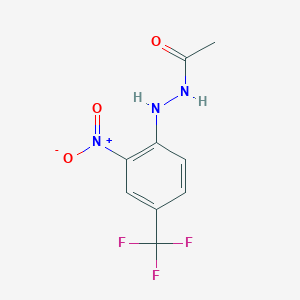

![7-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13766283.png)
